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molecular formula C11H8BrClN2 B8392476 2-Bromo-5-(4-chloro-phenyl)-pyridin-3-ylamine

2-Bromo-5-(4-chloro-phenyl)-pyridin-3-ylamine

Cat. No. B8392476
M. Wt: 283.55 g/mol
InChI Key: CLSHKIPZKYZTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07452911B2

Procedure details

A solution of 5.60 g (17.9 mmol) 2-bromo-5-(4-chloro-phenyl)-3-nitro-pyridine, 20.3 g (90.0 mmol) tin(II)-chloride and 18.9 g (225 mmol) NaHCO3 in 300 mL EtOAc is refluxed for 30 h. After filtration the solvent is eliminated i.vac. The residue is triturated with DCM and after filtration the filter residue is dried in the air.
Name
2-bromo-5-(4-chloro-phenyl)-3-nitro-pyridine
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[CH:4][N:3]=1.[Sn](Cl)Cl.C([O-])(O)=O.[Na+]>CCOC(C)=O>[Br:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([C:11]2[CH:12]=[CH:13][C:14]([Cl:17])=[CH:15][CH:16]=2)=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
2-bromo-5-(4-chloro-phenyl)-3-nitro-pyridine
Quantity
5.6 g
Type
reactant
Smiles
BrC1=NC=C(C=C1[N+](=O)[O-])C1=CC=C(C=C1)Cl
Name
Quantity
20.3 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
18.9 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration the solvent
CUSTOM
Type
CUSTOM
Details
The residue is triturated with DCM
FILTRATION
Type
FILTRATION
Details
after filtration the filter residue
CUSTOM
Type
CUSTOM
Details
is dried in the air

Outcomes

Product
Name
Type
Smiles
BrC1=NC=C(C=C1N)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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